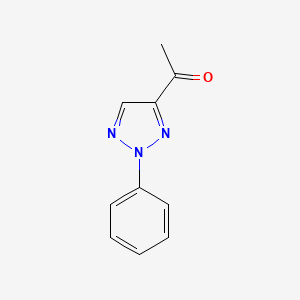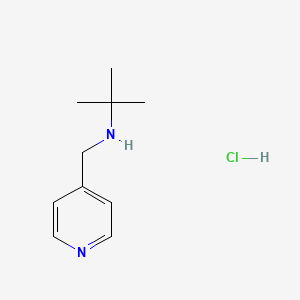
3-(Bromométhyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)cyclohexanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular weight of 177.082 .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)cyclohexanol involves several steps. One method involves the conversion of 3-bromocyclohexene to cyclohexane . This process requires acid and heat for the top reaction to give elimination. It is also possible with the correct choice of catalyst to reduce the alkyl halide by hydrogenation .Molecular Structure Analysis
The molecular structure of 3-(Bromomethyl)cyclohexanol can be viewed using Java or Javascript .Chemical Reactions Analysis
The E2 Reaction and Cyclohexane Conformation play a significant role in the chemical reactions of 3-(Bromomethyl)cyclohexanol . The E2 reaction involves the removal of two substituents with the addition of a strong base, resulting in an alkene .Physical and Chemical Properties Analysis
3-(Bromomethyl)cyclohexanol has a molecular weight of 177.08 g/mol . It has a refractive index of 1.492 and a density of 1.269 g/mL at 25 °C .Applications De Recherche Scientifique
Conversion en cyclohexane
Le 3-(Bromométhyl)cyclohexanol peut être utilisé dans la conversion en cyclohexane . Ce processus implique l'utilisation d'acide et de chaleur pour la réaction supérieure afin d'obtenir une élimination. Il est également possible, avec le bon choix de catalyseur, de réduire l'halogénure d'alkyle par hydrogénation .
Synthèse des cyclohexanethiols
Les cyclohexanethiols sont des composés importants en synthèse organique. Le this compound peut être utilisé dans la synthèse des cyclohexanethiols . Le processus implique plusieurs étapes, y compris la conversion du cyclohexanol en cyclohexanethiol par traitement avec du sulfure d'hydrogène en présence d'un mélange de catalyseurs contenant un catalyseur d'hydrotraitement et un catalyseur de déshydratation .
Production de composés biologiquement actifs
Le cyclohexanethiol, qui peut être synthétisé à partir du this compound, est utilisé comme matière première pour la fabrication de composés biologiquement actifs tels que les inhibiteurs de la prostaglandine et de la leucotriène, les inhibiteurs de la COX-2 canine, les inhibiteurs de la phosphodiestérase, etc. .
Oxydation en disulfures
Les cyclohexanethiols, synthétisés à partir du this compound, peuvent être oxydés en disulfures . C'est une réaction importante en synthèse organique.
Oxydation en acide sulfonique
Une autre application des cyclohexanethiols, synthétisés à partir du this compound, est leur oxydation en acide sulfonique . Cette réaction est utile dans la synthèse de divers composés organiques.
Couplage avec les halogénures d'aryle
Les cyclohexanethiols, synthétisés à partir du this compound, peuvent être utilisés dans des réactions de couplage avec des halogénures d'aryle . C'est une réaction clé dans la synthèse de divers composés organiques.
Mécanisme D'action
Mode of Action
3-(Bromomethyl)cyclohexanol, like other brominated compounds, is likely to undergo elimination reactions . The E1 elimination mechanism is a two-step process involving the departure of a leaving group (in this case, the bromine atom) and the formation of a carbocation intermediate. This is followed by the abstraction of a proton from an adjacent carbon, forming a new pi bond .
Biochemical Pathways
The compound’s elimination reaction could potentially interfere with various biochemical pathways, particularly those involving electrophilic addition .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
The compound’s elimination reaction could potentially lead to the formation of new compounds within the cell, altering cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-(Bromomethyl)cyclohexanol. For example, the presence of acid and heat can facilitate the compound’s elimination reaction .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZVYFLGBDUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782346-80-8 |
Source


|
| Record name | 3-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)
![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)


![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)

